molecular formula C13H17BN2O3 B2357396 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester CAS No. 2377610-21-2

3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester

Cat. No.: B2357396
CAS No.: 2377610-21-2
M. Wt: 260.1
InChI Key: UBLHDYAXBZFRPZ-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[D]isoxazole ring and a dioxaborolane group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester typically involves the formation of the benzo[D]isoxazole ring followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable benzo[D]isoxazole precursor with a dioxaborolane reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, while the benzo[D]isoxazole ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester lies in its combination of the benzo[D]isoxazole ring and the dioxaborolane group. This unique structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)16-17-10/h5-7H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLHDYAXBZFRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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